3-Amino-5-phenylpyrazole

Description

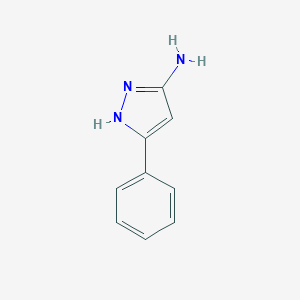

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZRRFDVPMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935629 | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-10-7, 827-41-8 | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis methods for 3-Amino-5-phenylpyrazole

An In-depth Technical Guide to the Synthesis of 3-Amino-5-phenylpyrazole

Executive Summary

This compound is a highly valuable heterocyclic compound, serving as a critical building block in the development of pharmaceuticals and agrochemicals.[1][2][3] Its pyrazole core, substituted with both an amino and a phenyl group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][4] This guide provides a comprehensive overview of the principal synthetic methodologies for obtaining this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into three robust synthetic routes: the condensation of β-ketonitriles with hydrazine, the cyclization of chalcone derivatives, and the ring transformation of isothiazoles. Each method is presented with a detailed reaction mechanism, a step-by-step experimental protocol, practical field-proven insights, and a comparative analysis to guide the selection of the most appropriate route for a given research or development objective.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[4][5] The introduction of an amino group, particularly in the C3 or C5 position, provides a crucial hydrogen bond donor and a nucleophilic site for further chemical elaboration.[6] this compound (CAS: 1572-10-7) embodies these features, making it a sought-after intermediate for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[6][7][8] Its derivatives have found applications as kinase inhibitors, antibacterial agents, and crop protection agents, underscoring the importance of efficient and scalable synthetic access to this core structure.[1][4]

Synthetic Route 1: Condensation of Benzoylacetonitrile with Hydrazine

This is arguably the most direct and widely employed method for synthesizing this compound. The strategy relies on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-difunctional compound—in this case, a β-ketonitrile—with hydrazine.[9][10] The nitrile group serves as a masked carboxylic acid equivalent that, upon cyclization, yields an enamine, which tautomerizes to the stable amino-pyrazole.

Reaction Scheme

Benzoylacetonitrile + Hydrazine Hydrate → this compound

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of benzoylacetonitrile. This forms a transient hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step is followed by tautomerization and aromatization, likely facilitated by the elimination of a water molecule, to yield the stable this compound ring system. The regioselectivity is well-defined in this case, as the initial attack on the ketone is sterically and electronically favored over an attack on the nitrile.

Experimental Protocol: Step-by-Step

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in ethanol (100 mL).

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (6 mL, ~0.12 mol) dropwise at room temperature. The addition is mildly exothermic.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to off-white crystalline solid.[11]

Workflow Diagram

Caption: Workflow for the synthesis of this compound from benzoylacetonitrile.

Field-Proven Insights & Troubleshooting

-

Choice of Hydrazine: Hydrazine hydrate is typically sufficient and safer to handle than anhydrous hydrazine. The presence of water does not significantly impede the reaction.

-

Solvent System: Ethanol is an excellent choice as it solubilizes the starting material and allows for a convenient reflux temperature. Other alcohols like isopropanol can also be used.

-

Controlling Exotherm: For larger-scale reactions, the initial addition of hydrazine hydrate should be performed in an ice bath to control the exotherm and prevent side reactions.

-

Purity Issues: The primary impurity is often unreacted benzoylacetonitrile. A thorough wash with cold ethanol is crucial. If the product appears oily or discolored, a second recrystallization may be necessary.

Synthetic Route 2: From Chalcones via Pyrazoline Intermediates

An alternative approach involves the reaction of an α,β-unsaturated ketone, specifically a chalcone, with hydrazine.[9][12] This reaction typically forms a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole. This multi-step process offers flexibility in substrate scope but requires an additional oxidation step.

Reaction Scheme

Step 1: Benzaldehyde + Acetophenone → Benzalacetophenone (Chalcone) Step 2: Benzalacetophenone + Hydrazine → 5-phenyl-3-phenyl-4,5-dihydropyrazol-3-amine (Pyrazoline) Step 3: Pyrazoline Intermediate --[Oxidation]--> this compound

Note: This route traditionally yields a di-phenyl pyrazole. To obtain the target molecule, a modified starting material like benzoylacrylonitrile would be needed, which follows a similar principle to Route 1. However, the classical chalcone route illustrates a fundamental pyrazole synthesis pathway. For the purpose of this guide, we will describe the synthesis from a chalcone precursor that leads to a related structure to demonstrate the methodology. The reaction of chalcones with hydrazine is a well-established method for creating the pyrazole core.[13]

Reaction Mechanism

The synthesis begins with a Claisen-Schmidt condensation to form the chalcone.[12] In the second stage, hydrazine reacts with the chalcone. The initial step is a Michael addition of hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining -NH2 group and the carbonyl, forming the five-membered pyrazoline ring. The final step requires an oxidant (e.g., bromine, air/DMSO) to introduce a double bond and aromatize the ring to the stable pyrazole.[14]

Experimental Protocol: Step-by-Step

-

Chalcone Synthesis: Prepare benzalacetophenone (chalcone) via the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone in ethanol.

-

Pyrazoline Formation: Dissolve the purified chalcone (20.8 g, 0.1 mol) in glacial acetic acid (80 mL) in a round-bottom flask. Add hydrazine hydrate (6 mL, ~0.12 mol) and reflux the mixture for 8 hours.

-

Isolation of Pyrazoline: Cool the reaction mixture and pour it into a beaker of ice water (400 mL). The pyrazoline intermediate will precipitate. Filter, wash with water, and dry.

-

Oxidation to Pyrazole: Suspend the crude pyrazoline in a suitable solvent like DMSO. Heat the mixture under an oxygen atmosphere or introduce a chemical oxidant like bromine in acetic acid to facilitate aromatization.

-

Work-up and Purification: Following oxidation, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the final product by column chromatography or recrystallization.

Workflow Diagram

Caption: General workflow for pyrazole synthesis from a chalcone precursor.

Field-Proven Insights & Troubleshooting

-

Oxidation Step: The oxidation of the pyrazoline is the critical step. Over-oxidation can lead to degradation, while under-oxidation results in an impure product. Using DMSO with heating under air is a relatively benign method.[14]

-

Regioselectivity: The reaction of substituted chalcones with hydrazine can lead to regioisomers. The choice of solvent and reaction conditions can influence the outcome.

-

Applicability: While a powerful method for substituted pyrazoles, this route is less direct for the specific target, this compound, compared to Route 1. It is more suited for creating di-aryl or tri-aryl substituted pyrazoles.

Synthetic Route 3: Ring Transformation of 3-Amino-5-phenylisothiazole

This specialized method involves the conversion of a pre-existing five-membered heterocycle, isothiazole, into a pyrazole. The reaction is driven by the nucleophilic attack of hydrazine, which displaces the sulfur atom and re-configures the ring. This method has been explicitly reported for the synthesis of this compound.[8][15][16]

Reaction Scheme

3-Amino-5-phenylisothiazole + Hydrazine → this compound

Reaction Mechanism

The mechanism involves the nucleophilic attack of hydrazine on the C5 position of the isothiazole ring, which is activated by the phenyl group. This leads to the opening of the isothiazole ring. The resulting intermediate then undergoes intramolecular cyclization by the attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the original cyano or imino group, with subsequent elimination of a sulfur-containing species (e.g., H₂S) to form the thermodynamically stable pyrazole ring.

Experimental Protocol: Step-by-Step

-

Reaction Setup: In a sealed tube or a flask equipped for high-temperature reflux, combine 3-amino-5-phenylisothiazole (1.76 g, 0.01 mol) with anhydrous hydrazine (10 mL).

-

Heating: Heat the mixture to a high temperature (e.g., 120-140°C) for several hours. The reaction time is dependent on the specific substrate and temperature.[16]

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any remaining hydrazine and to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration. Wash thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Workflow Diagram

Caption: Workflow for the synthesis via isothiazole ring transformation.

Field-Proven Insights & Troubleshooting

-

Safety: Anhydrous hydrazine is highly toxic and reactive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of a sealed tube requires a blast shield.

-

Starting Material: The primary limitation of this route is the availability of the substituted isothiazole starting material, which may itself require a multi-step synthesis.

-

Yield and Purity: When the starting material is available, this method can provide good yields of the desired product directly, often with high purity after recrystallization.[16]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: β-Ketonitrile | Route 2: Chalcone | Route 3: Isothiazole Ring Transformation |

| Starting Materials | Readily available (Benzoylacetonitrile) | Readily available (Benzaldehyde, Acetophenone) | Specialized; may require synthesis |

| Number of Steps | 1 | 2-3 (Chalcone synth. + cyclization + oxidation) | 1 (from isothiazole) |

| Reaction Conditions | Moderate (Reflux in ethanol) | Varied (Base/Acid catalysis, heating, oxidation) | Harsh (High temperature, anhydrous hydrazine) |

| Typical Yield | Good to Excellent | Moderate to Good | Good |

| Scalability | High | Moderate | Low to Moderate (due to safety/conditions) |

| Key Advantage | Direct, efficient, and scalable | Versatile for diverse pyrazole analogues | Direct conversion to the target molecule |

| Key Disadvantage | Less flexible for substitution patterns | Indirect; requires an oxidation step | Hazardous reagents; starting material availability |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The condensation of benzoylacetonitrile with hydrazine stands out as the most direct, efficient, and scalable method for laboratory and potential industrial-scale production. The route proceeding through a chalcone intermediate, while less direct for this specific target, highlights a fundamental and versatile strategy for building a wide range of substituted pyrazoles. Finally, the ring transformation of an isothiazole precursor offers a niche but effective route when the starting material is accessible. The selection of a particular method will ultimately be guided by the specific project requirements, including scale, available starting materials, safety considerations, and desired purity.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Synthesis of pyrazoles via electrophilic cyclization. (2011). PubMed. Retrieved from [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). ResearchGate. Retrieved from [Link]

-

This compound (98%). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Retrieved from [Link]

-

NOVEL SYNTHESIS OF BIOACTIVE PYRAZOLINE DERIVATIVES THROUGH REACTIVE CHALCONES. (n.d.). IJRPC. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]

- This compound. (n.d.). Unknown Source. Retrieved from [https://anovatas.com/products/3-amino-5-phenylpyrazole]

-

Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health. Retrieved from [Link]

-

Notes- 3-Amino-4-phenylpyrazole as an Intermediate. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). ResearchGate. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. (n.d.). PubMed. Retrieved from [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.

-

This compound | C9H9N3. (n.d.). PubChem. Retrieved from [Link]

- Process for producing 5-amino-3-methylpyrazole. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. This compound 98 1572-10-7 [sigmaaldrich.com]

- 8. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Page loading... [guidechem.com]

- 12. ijrpc.com [ijrpc.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenylpyrazole is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in a wide array of pharmacologically active compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the spectroscopic characterization of this compound, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data.

Molecular Structure and Tautomerism

This compound (C₉H₉N₃, Molar Mass: 159.19 g/mol ) can exist in different tautomeric forms due to the migration of a proton. The two principal tautomers are the 3-amino-5-phenyl-1H-pyrazole and the 5-amino-3-phenyl-1H-pyrazole. The relative populations of these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in a given environment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the phenyl ring, the pyrazole ring, and the amino group. The chemical shifts are influenced by the electronic environment of the protons.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |

| Pyrazole-H (C4-H) | ~6.0 | Singlet | 1H |

| Amino-NH₂ | 4.0 - 5.5 (broad) | Singlet | 2H |

| Pyrazole-NH | 11.0 - 13.0 (broad) | Singlet | 1H |

Note: The chemical shifts of NH and NH₂ protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

A publication on the related compound, 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile, reports the aromatic protons in the range of 7.41-7.80 ppm, the NH₂ protons as a singlet at 6.50 ppm, and the NH proton as a broad singlet at 12.16 ppm, which provides a good reference for the expected shifts in this compound.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the nine distinct carbon atoms in the this compound molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Phenyl C (quaternary) | 130 - 135 |

| Phenyl CH | 125 - 130 |

| Pyrazole C3-NH₂ | 150 - 160 |

| Pyrazole C4 | 90 - 100 |

| Pyrazole C5-Ph | 140 - 150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key FT-IR Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amino (NH₂) and Pyrazole (NH) |

| 3100 - 3000 | C-H stretching | Aromatic (Phenyl) |

| 1650 - 1580 | C=N stretching | Pyrazole ring |

| 1600 - 1450 | C=C stretching | Phenyl ring |

| 1620 - 1550 | N-H bending | Amino (NH₂) |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of both the amino group and the pyrazole ring NH. The exact position and shape of these bands can be influenced by hydrogen bonding. For the related 3-amino-5-hydroxypyrazole, the NH₂ asymmetric and symmetric stretching vibrations are observed at 3303 and 3129 cm⁻¹, respectively.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The extended conjugation between the phenyl ring and the pyrazole system, along with the presence of the amino group (an auxochrome), will influence the position of the absorption maxima (λmax). Typically, pyrazole derivatives exhibit strong absorption in the UV region. The λmax values are known to be solvent-dependent, with polar solvents often causing a shift in the absorption bands.[4] For instance, in related pyrazole derivatives, absorption bands are observed in the range of 250-390 nm, attributed to π → π* and n → π* transitions.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 159, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the pyrazole and phenyl moieties.

Expected Fragmentation Pattern:

-

Molecular Ion [M]⁺: m/z 159

-

[M - N₂]⁺: m/z 131 (Loss of a nitrogen molecule from the pyrazole ring)

-

[C₆H₅]⁺: m/z 77 (Phenyl cation)

The PubChem database indicates a top peak at m/z 159 and other major fragments at m/z 130 and 77, which is consistent with the expected fragmentation.[6] The loss of HCN is also a common fragmentation pathway for pyrazoles.[7]

Experimental Protocols

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) to an appropriate concentration (typically in the micromolar range).

-

MS: Introduce a small amount of the solid or a dilute solution into the mass spectrometer.

Data Acquisition

-

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

FT-IR: Record the spectrum in the range of 4000-400 cm⁻¹.

-

UV-Vis: Scan the absorbance from approximately 200 to 400 nm.

-

MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI).

Data Visualization

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure and electronic properties. This in-depth analysis is crucial for ensuring the identity and purity of this important synthetic intermediate and for guiding its application in the development of new chemical entities with potential therapeutic value. The presented data and interpretations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

-

ResearchGate. (n.d.). UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-4,5-dihydro-1-phenylpyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H-NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

-

PubMed. (2012). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis of 3-Aryl-5-amino-1H-pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. Retrieved from [Link]

-

ResearchGate. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

IOSR Journals. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

-

National Institutes of Health. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Retrieved from [Link]

-

JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

computational and theoretical studies of 3-Amino-5-phenylpyrazole

An In-depth Technical Guide to the Computational and Theoretical Analysis of 3-Amino-5-phenylpyrazole

Introduction

This compound (3A5PP) is a heterocyclic compound that serves as a versatile and highly valuable scaffold in modern chemistry.[1] With the IUPAC name 5-phenyl-1H-pyrazol-3-amine, this molecule, with its core pyrazole ring, is a cornerstone for the synthesis of a multitude of bioactive compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[3][4] Beyond medicine, 3A5PP is a key intermediate in the agrochemical industry for creating effective herbicides and fungicides and in material science for developing advanced polymers and dyes.[1][3]

The rich reactivity and biological potential of 3A5PP are intrinsically linked to its complex structural and electronic properties, particularly the phenomenon of tautomerism.[5] Understanding these properties at a molecular level is paramount for designing novel derivatives with enhanced efficacy and specificity. Computational and theoretical chemistry provide a powerful lens to dissect these molecular intricacies, offering predictive insights that can significantly accelerate the research and development cycle.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art computational methodologies employed to study this compound. We will delve into the theoretical underpinnings and practical application of these techniques, from elucidating its fundamental tautomeric forms to predicting its interactions with biological targets.

Part 1: The Structural Landscape - Tautomerism and Conformational Analysis

The Challenge of Pyrazole Tautomerism

A defining characteristic of the pyrazole ring system is prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the ring (annular tautomerism). For this compound, this is further complicated by the potential for side-chain tautomerism involving the amino group, leading to imino forms.[5] The relative stability of these tautomers can be influenced by substituents and the surrounding environment (gas phase vs. solvent), which in turn dictates the molecule's reactivity and interaction profile. Identifying the predominant tautomeric form is a critical first step in any computational study.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for studying molecules of this size, offering an optimal balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for reliable geometry optimizations and energy calculations of pyrazole systems.[5][6]

Causality in Method Selection: The choice of a basis set is crucial. A split-valence basis set like 6-311++G(d,p) is often selected.[5] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron density in heterocyclic systems with lone pairs and pi-electrons. The "++" denotes the inclusion of diffuse functions, which are vital for modeling non-covalent interactions and systems with anionic character.

Experimental Protocol: Tautomer Stability Analysis

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound (e.g., 3-amino, 5-amino, and imino forms).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable 3D arrangement) for each tautomeric structure.

-

Frequency Calculation: Conduct a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE).

-

Energy Calculation: Calculate the single-point electronic energy and add the ZPVE correction to obtain the total Gibbs free energy for each tautomer.

-

Solvent Effects (Optional but Recommended): To simulate a more realistic biological or solution-phase environment, repeat the optimization and energy calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[5] This model approximates the solvent as a continuous dielectric medium, accounting for its stabilizing effect on polar tautomers.

-

Analysis: Compare the final Gibbs free energies of all tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form under the specified conditions.

Visualization: Tautomeric Forms of this compound

Caption: Possible prototropic tautomers of this compound.

Part 2: Elucidating Spectroscopic and Electronic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.

Vibrational Analysis (FT-IR & Raman)

Theoretical vibrational spectra can aid in the assignment of complex experimental spectra. By calculating the vibrational frequencies and their corresponding intensities, one can predict the positions and relative strengths of peaks in the FT-IR and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: Start with the optimized, minimum-energy structure of the most stable tautomer of 3A5PP from the analysis in Part 1.

-

Frequency Job: Run a frequency calculation using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Scaling: Theoretical harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.

-

Spectrum Visualization: Use visualization software to plot the scaled frequencies and their intensities to generate a theoretical spectrum.

-

Assignment: Analyze the normal modes of vibration associated with each calculated frequency to assign specific peaks to the stretching, bending, or wagging of particular bonds or functional groups (e.g., N-H stretch, C=N stretch, phenyl ring modes).

Data Presentation: Comparison of Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amino) | ~3400-3500 | (Value from experimental data) |

| C-H Stretch (Aromatic) | ~3050-3150 | (Value from experimental data) |

| C=N Stretch (Pyrazole) | ~1620-1650 | (Value from experimental data) |

| Phenyl Ring Stretch | ~1500-1600 | (Value from experimental data) |

| N-H Bend (Amino) | ~1580-1620 | (Value from experimental data) |

| (Note: Experimental values would be populated from actual laboratory measurements.) |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[7] The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[7] A smaller gap suggests the molecule is more reactive and can be more easily excited.

Visualization: HOMO-LUMO Energy Gap

Caption: Conceptual diagram of the Frontier Molecular Orbital energy gap.

Data Presentation: Electronic Properties

| Parameter | Calculated Value (eV) | Interpretation |

| E_HOMO | (Calculated Value) | Electron-donating ability |

| E_LUMO | (Calculated Value) | Electron-accepting ability |

| Energy Gap (ΔE) | (Calculated Value) | Chemical reactivity and stability |

| Ionization Potential | (Calculated Value) | Energy to remove an electron |

| Electron Affinity | (Calculated Value) | Energy released when adding an electron |

| (Note: Values are obtained from the output of the DFT calculation.) |

Part 3: Predicting Biological Activity through Molecular Interactions

From Molecule to Medicine: The Role of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like 3A5PP) when bound to a second (a receptor, typically a protein or enzyme).[8] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds, elucidate potential mechanisms of action, and guide the optimization of lead candidates. For pyrazole derivatives, docking studies have been instrumental in exploring their potential as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase.[9]

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

"Clean" the structure by removing water molecules, co-crystallized ligands, and any non-essential components.

-

Add hydrogen atoms, which are often missing from crystal structures but are critical for defining the correct hydrogen bonding patterns.

-

Assign partial charges to the atoms using a force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

Use the lowest-energy 3D structure of 3A5PP (or its derivative) obtained from DFT calculations.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Identify the active site or binding pocket of the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through pocket prediction algorithms.

-

Define a "grid box" or sphere around this site, which specifies the search space for the docking algorithm.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., using software like AutoDock, GOLD, or Schrödinger's Glide). The software will systematically explore different conformations (poses) of the ligand within the binding site.

-

The algorithm uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Results Analysis:

-

Rank the resulting poses based on their predicted binding energy. The pose with the lowest energy is considered the most likely binding mode.

-

Visualize the top-ranked pose in the context of the receptor's binding site.

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein.[7]

-

Visualization: Molecular Docking Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Aminophenylpyrazole Core: A Comprehensive Technical Guide to its Discovery, History, and Applications in Research and Development

Introduction: A Privileged Scaffold in Modern Chemistry

The aminophenylpyrazole scaffold has carved a significant niche in the landscape of bioactive molecules. Initially rising to prominence for its potent insecticidal properties, this heterocyclic core has since demonstrated a remarkable versatility, with derivatives showing promise in oncology, infectious diseases, and other therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of aminophenylpyrazole compounds, their mechanism of action, synthetic pathways, and key applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Part 1: The Genesis of a New Class of Insecticides

The story of aminophenylpyrazoles as major agrochemicals begins in the 1980s, a period marked by increasing insect resistance to existing classes of insecticides. In response to this challenge, scientists at Rhône-Poulenc embarked on a mission to discover novel chemical entities with new modes of action. This research culminated in the discovery of fipronil between 1985 and 1987, a compound that would become the flagship of the phenylpyrazole class of insecticides.[1][2] The seminal patent for this class of compounds was filed by Rhône-Poulenc, with the European patent EP0295117 serving as a key document in protecting this groundbreaking invention. Fipronil was first brought to market in 1993 and has since been evaluated against over 250 insect pests on more than 60 crops worldwide.[1][2]

The key structural feature of these compounds is a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms.[3] This core structure proved to be highly amenable to chemical modification, allowing for the fine-tuning of biological activity.

Part 2: Mechanism of Action - A Potent Disruption of the Nervous System

The primary mode of action of aminophenylpyrazole insecticides is the disruption of the central nervous system in insects.[2] These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[1][2] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

Fipronil and other aminophenylpyrazoles bind to a site within the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[1][2] This blockade prevents the inhibitory signal, leading to hyperexcitation of the insect's nerves and muscles, ultimately resulting in paralysis and death.[1] The selectivity of these insecticides is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[2] Additionally, fipronil also acts on glutamate-gated chloride (GluCl) channels in insects, which are absent in mammals, further contributing to its selective toxicity.[1]

Caption: General synthetic scheme for the aminophenylpyrazole core.

Experimental Protocol: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile

-

Reaction Setup: To a solution of [2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine (1.0 eq) in a suitable solvent such as ethanol, add (ethoxymethylene)malononitrile (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired product.

Derivatization and Structure-Activity Relationships (SAR)

The aminophenylpyrazole scaffold is highly amenable to derivatization, allowing for the exploration of structure-activity relationships. Key positions for modification include:

-

The Phenyl Ring (N1-substituent): Substituents on the phenyl ring have a profound impact on insecticidal activity. For example, in fipronil, the 2,6-dichloro-4-trifluoromethyl substitution pattern is crucial for its high potency.

-

The Amino Group (C5-substituent): The amino group can be acylated, alkylated, or incorporated into other heterocyclic systems to modulate the compound's properties.

-

The Pyrazole Ring: Modifications at other positions of the pyrazole ring can also influence activity, selectivity, and pharmacokinetic properties.

Table 1: Insecticidal Activity of Selected Aminophenylpyrazole Analogs

| Compound | Target Pest | Bioassay Method | Activity (LD50/LC50) | Reference |

| Fipronil | Housefly (Musca domestica) | Topical Application | 1.3 ng/insect | [4] |

| Fipronil | Rat (oral) | Oral Gavage | 97 mg/kg | [5] |

| Fipronil | Honeybee (Apis mellifera) | Topical Application | 0.004 µ g/bee | [6] |

| Fipronil-sulfone | Rat (oral) | Oral Gavage | 80 mg/kg | [7] |

| Desulfinylfipronil | Housefly (Musca domestica) | Topical Application | ~2.6 ng/insect | [4] |

Part 4: Expanding Horizons - Beyond Insecticides

The versatility of the aminophenylpyrazole scaffold extends beyond its application in agriculture and public health. Researchers have explored its potential in various therapeutic areas, demonstrating a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have reported the anticancer potential of aminophenylpyrazole derivatives. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected Aminophenylpyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Putative Target | Reference |

| Compound 5 | MCF-7 (Breast) | 8.03 µM | CDK2 | [8] |

| Compound 6 | MCF-7 (Breast) | - | CDK2 | [8] |

| Compound 9b | MCF-7 (Breast) | <0.1 µM | ATP-Src | [9] |

| Compound 9c | A549 (Lung) | <0.1 µM | ATP-Src | [9] |

Antimicrobial Activity

The aminophenylpyrazole core has also been investigated as a scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected Aminophenylpyrazole Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| Compound 3 | Escherichia coli | 0.25 µg/mL | [10] |

| Compound 4 | Streptococcus epidermidis | 0.25 µg/mL | [10] |

| Compound 21c | Multi-drug resistant bacteria | 0.25 µg/mL | [11] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 µg/mL | [11] |

Part 5: Experimental Protocols for Biological Evaluation

To facilitate further research and development of aminophenylpyrazole compounds, this section provides detailed, step-by-step methodologies for key biological assays.

Insecticidal Activity: Topical Application Bioassay

This method is used to determine the intrinsic toxicity of a compound to an insect through direct contact. [12][13][14][15][16] Protocol:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable volatile solvent (e.g., acetone). A typical concentration range might be from 0.01 to 100 ng/µL.

-

Insect Handling: Anesthetize the test insects (e.g., houseflies, mosquitoes) by chilling them on ice or using carbon dioxide.

-

Application: Using a micro-applicator, apply a precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax of each insect. [14]A control group should be treated with the solvent alone.

-

Observation: Place the treated insects in a clean container with access to food and water.

-

Mortality Assessment: Record mortality at specified time points (e.g., 24 and 48 hours) post-treatment.

-

Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Caption: Workflow for a topical application insect bioassay.

Insecticidal Activity: Leaf-Dip Bioassay

This method is particularly useful for assessing the efficacy of insecticides against phytophagous (plant-eating) insects. [15][17][18][19] Protocol:

-

Preparation of Test Solutions: Prepare a series of aqueous dilutions of the test compound, typically including a surfactant to ensure even coating of the leaves.

-

Leaf Preparation: Select uniform, undamaged leaves from the host plant of the target insect.

-

Dipping: Dip each leaf into the test solution for a set period (e.g., 10-30 seconds). Control leaves should be dipped in a solution containing only water and the surfactant.

-

Drying: Allow the treated leaves to air dry completely.

-

Insect Infestation: Place the dried leaves in a petri dish or other suitable container and introduce a known number of test insects.

-

Observation and Data Collection: Maintain the bioassay under controlled environmental conditions and record insect mortality at regular intervals. Calculate the LC50 (the concentration required to kill 50% of the test population).

Conclusion and Future Perspectives

The discovery of aminophenylpyrazole compounds represents a landmark achievement in the field of insecticide chemistry. From their origins as a response to growing resistance, they have become a cornerstone of modern pest management. The rich chemistry of this scaffold, coupled with its diverse biological activities, ensures its continued relevance in both agrochemical and pharmaceutical research. As we move forward, the challenges of insecticide resistance will necessitate the development of new aminophenylpyrazole derivatives with improved efficacy and environmental profiles. Furthermore, the exploration of this privileged scaffold in drug discovery is likely to yield novel therapeutic agents for a range of human diseases. The in-depth understanding of the history, mechanism, synthesis, and biological evaluation of aminophenylpyrazoles provided in this guide will serve as a valuable resource for scientists working to unlock the full potential of this remarkable class of compounds.

References

-

Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments. [Link]

-

Fipronil. In Wikipedia. [Link]

-

Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). NSF Public Access Repository. [Link]

-

Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (1998). Proceedings of the National Academy of Sciences. [Link]

-

Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2017). protocols.io. [Link]

-

Topical compositions comprising fipronil and permethrin and methods of use. (2018). Justia Patents. [Link]

-

Worldwide Development of Fipronil Insecticide. The National Cotton Council. [Link]

-

Topical Application of Insecticidal Active Ingredients. (2018). protocols.io. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (n.d.). ResearchGate. [Link]

-

Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. (n.d.). International Journal of Science and Research. [Link]

-

Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]

- Parasiticidal formulation. (2013).

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019).

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules. [Link]

-

Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). Molecules. [Link]

-

Leaf dipping as an environmental screening measure to test chemical efficacy against Bemisia tabaci on poinsettia plants. (n.d.). ResearchGate. [Link]

- Fipronil production process. (2013).

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2017). Saudi Journal of Biological Sciences. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). The Royal Society of Chemistry. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

-

FIPRONIL RISK CHARACTERIZATION DOCUMENT March 2023. (2023). California Department of Pesticide Regulation. [Link]

- A novel synergistic encapsulated granular composition. (2016).

-

Insecticidal activity of the enantiomers of fipronil. (2003). Pest Management Science. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Future Medicinal Chemistry. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Advances. [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

-

Synthesis protocols. (n.d.). Peptideweb.com. [Link]

-

Fipronil: environmental fate, ecotoxicology, and human health concerns. (2018). Reviews of Environmental Contamination and Toxicology. [Link]

- Parasiticidal composition comprising fipronil. (2016).

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

-

Fipronil patented technology retrieval search results. (n.d.). Eureka | Patsnap. [Link]

-

Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

-

Patents Assigned to Rhone-Poulenc Inc. (n.d.). Justia. [Link]

-

Fipronil: A Patented Insecticide for Broad-Spectrum Pest Control. (n.d.). Global Agriculture. [Link]

-

Phenylpyrazole insecticides. In Wikipedia. [Link]

Sources

- 1. Fipronil - Wikipedia [en.wikipedia.org]

- 2. cotton.org [cotton.org]

- 3. pnas.org [pnas.org]

- 4. Fipronil Technical Fact Sheet [npic.orst.edu]

- 5. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Topical Application of Insecticidal Active Ingredients [protocols.io]

- 14. entomoljournal.com [entomoljournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. rjas.org [rjas.org]

- 19. researchgate.net [researchgate.net]

CAS number and nomenclature of 3-Amino-5-phenylpyrazole

An In-Depth Technical Guide to 3-Amino-5-phenylpyrazole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis, reactivity, and its significant role as a scaffold for developing targeted therapeutics.

Chemical Identity and Nomenclature

Properly identifying a chemical entity is the foundation of all scientific investigation. This compound is known by several names and registry numbers, which can sometimes lead to confusion.

CAS Numbers

The primary and most widely recognized CAS (Chemical Abstracts Service) Registry Number for this compound is 1572-10-7 .[1][2][3] An alternative CAS number, 827-41-8 , is also frequently encountered in commercial and chemical databases and refers to the same molecule.[4][5][6] This duplication is not uncommon and researchers should be aware that both numbers identify the same chemical structure.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 5-phenyl-1H-pyrazol-3-amine .[7] Due to tautomerism (discussed in Section 4.1), the position of the non-substituted nitrogen on the pyrazole ring can vary, but this is the accepted formal name.

Common synonyms and alternative names include:

-

This compound[3]

-

5-Amino-3-phenylpyrazole[8]

-

3-Phenyl-1H-pyrazol-5-amine[5]

-

5-Phenyl-3-aminopyrazole[9]

-

5-Phenyl-1H-pyrazol-3-ylamine[7]

The structural representation is as follows:

Caption: 2D Structure of 5-phenyl-1H-pyrazol-3-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃ | [7] |

| Molecular Weight | 159.19 g/mol | [3] |

| Appearance | White to yellow or orange crystalline powder | [2] |

| Melting Point | 124-127 °C | [3] |

| Boiling Point | 442.3 °C (Predicted) | [4] |

| Solubility | Sparingly soluble in water | - |

| XLogP3 | 1.5 | [7] |

| PSA (Polar Surface Area) | 54.7 Ų | [7] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the condensation reaction between a β-ketonitrile and hydrazine.[10] This method is valued for its use of readily available starting materials and generally good yields.

Reaction Principle

The synthesis is a classic example of heterocycle formation via condensation and subsequent intramolecular cyclization. The reaction between benzoylacetonitrile (a β-ketonitrile) and hydrazine proceeds through two key steps:

-

Condensation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the benzoylacetonitrile to form a hydrazone intermediate.

-

Cyclization: The second nitrogen of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group, leading to the formation of the stable five-membered pyrazole ring.

Sources

- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-Amino-5-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Properties in Compound Viability

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physical properties is paramount. These characteristics, principally melting point and solubility, serve as foundational pillars upon which the viability of a compound for further investigation and application is built. For a molecule such as 3-Amino-5-phenylpyrazole, a heterocyclic amine with potential applications in medicinal chemistry and materials science, a precise determination of these properties is not merely academic; it is a critical determinant of its journey from laboratory curiosity to a potential therapeutic agent or functional material.[1][2]

The melting point of a substance is a sensitive indicator of its purity and identity.[3] A sharp melting point range is often indicative of a high degree of purity, while a broad or depressed range can suggest the presence of impurities.[3] In the context of drug development, the melting point influences a compound's stability, dissolution rate, and ultimately, its bioavailability.[3][4][5]

Solubility, the measure of a solute's ability to dissolve in a solvent, is another cornerstone of a compound's developability profile.[6] For a potential drug candidate, aqueous solubility is a key factor governing its absorption and distribution in the body.[2] Furthermore, solubility in a range of organic solvents is crucial for various stages of research and development, including synthesis, purification, formulation, and analytical characterization. This guide provides a detailed examination of the melting point and solubility of this compound, offering both established data and comprehensive methodologies for their determination.

Core Physical Properties of this compound

The physical characteristics of this compound have been documented in various chemical and supplier databases. A summary of these key properties is presented below.

| Physical Property | Value | Source(s) |

| Melting Point | 124-127 °C | [7][8][9] |

| 124-126 °C | [10] | |

| 126-127 °C | [11] | |

| 125-129 °C | [12] | |

| Solubility | Soluble in DMSO and Methanol | [7] |

Methodologies for Experimental Determination

A precise and reproducible determination of the physical properties of this compound is essential for any researcher. The following sections provide detailed, field-proven protocols for measuring its melting point and solubility.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid crystalline substance. The principle lies in heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

-

Sample Preparation:

-

Ensure the this compound sample is pure and completely dry. The presence of residual solvent can lead to a depressed and broadened melting point range.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder. A sample height of 2-3 mm is sufficient.

-

Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

-

For an accurate measurement, set the starting temperature to approximately 10-15°C below the expected melting point.

-

Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as it approaches the melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Interpretation:

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

The slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Determination: A Qualitative and Quantitative Approach

Determining the solubility of this compound in a variety of solvents is critical for its application in synthesis, purification, and formulation. A systematic approach involves both qualitative assessment and, where necessary, quantitative measurement.

This initial screening provides a general understanding of the compound's solubility in common laboratory solvents.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane).

-

Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into a series of labeled vials.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.

-

Observation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Classification: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat steps 3-5 for each selected solvent.

For applications requiring precise solubility data, a quantitative method such as the isothermal shake-flask method is employed.

Experimental Protocol:

-

Supersaturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles. A syringe filter is often suitable for this purpose.

-

Analysis: Accurately withdraw a known volume of the saturated supernatant.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after appropriate dilution.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The extended equilibration time in the quantitative method is essential to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit. The use of a calibrated analytical technique like HPLC provides the necessary accuracy and precision for quantitative determination.

Caption: Workflow for Solubility Determination.

Conclusion

The physical properties of this compound, particularly its melting point and solubility, are critical parameters that underpin its potential utility in research and development. The well-defined melting point range of 124-127°C provides a reliable benchmark for its identity and purity. While its solubility in DMSO and methanol is established, a comprehensive understanding of its solubility profile across a wider spectrum of solvents is essential for its effective application. The detailed methodologies presented in this guide provide a robust framework for researchers to accurately determine these vital physical characteristics, thereby facilitating the informed progression of this compound in the discovery and development pipeline.

References

-

An interesting relationship between drug absorption and melting point - University of Arizona. (2009, May 21). Retrieved January 4, 2026, from [Link]

-

An interesting relationship between drug absorption and melting point | Request PDF - ResearchGate. (2009, August 6). Retrieved January 4, 2026, from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (2015). Retrieved January 4, 2026, from [Link]

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. (2019, November). Retrieved January 4, 2026, from [Link]

-

Physicochemical and ADMET properties of pyrazole derivatives - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-